molecular formula C12H15AsN6OS2 B1676173 Melarsoprol CAS No. 494-79-1

Melarsoprol

カタログ番号: B1676173
CAS番号: 494-79-1
分子量: 398.3 g/mol
InChIキー: JCYZMTMYPZHVBF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

メルアルソプロールは、次のものを含むいくつかのタイプの化学反応を受けます。

これらの反応に使用される一般的な試薬と条件には、酸化のための酸化剤と還元のための還元剤が含まれます。 これらの反応から形成される主要な生成物は、通常メルアルセンオキサイドの誘導体です .

科学研究への応用

メルアルソプロールには、次のものを含むいくつかの科学研究への応用があります。

科学的研究の応用

Clinical Applications

1. Treatment of Human African Trypanosomiasis:
Melarsoprol is the only drug effective against late-stage HAT involving central nervous system (CNS) infection. It has been used extensively in endemic regions of Africa. The standard treatment regimen typically involves intravenous administration over a period of several days.

2. Efficacy Studies:
Several studies have evaluated the efficacy of this compound in treating HAT. A notable study assessed a 10-day treatment schedule for patients with second-stage T.b. gambiense and reported a high clinical cure rate of 96% at 12 months post-treatment, with a mean hospitalization duration significantly reduced from 29 to 13 days .

Safety and Toxicity

This compound's safety profile is a critical concern due to its toxicity. The most severe adverse effect is reactive arsenical encephalopathy, which can occur in approximately 14% of treated patients, with a mortality rate among affected individuals reaching up to 43% . The incidence of encephalopathy has led to recommendations for careful patient monitoring during treatment.

Comparative Studies

1. This compound vs. Eflornithine:
Comparative studies have highlighted that while this compound is effective, eflornithine has a better safety profile. In a study comparing both drugs, eflornithine was associated with lower mortality rates (1.7%) compared to this compound (4.8%) . Additionally, relapse rates were higher in patients treated with this compound.

2. Treatment Failure Rates:
A retrospective analysis revealed a treatment failure rate of 19.5% among patients treated with this compound from 2001 to 2003 in the Democratic Republic of Congo . This underscores the challenges in managing HAT effectively and the need for alternative therapies or improved treatment protocols.

Table: Summary of Key Studies on this compound

Study ReferencePatient PopulationTreatment RegimenCure RateAdverse EffectsComments
Second-stage HAT patients in Uganda/Tanzania10-day regimen96% at 12 monthsLow incidence of encephalopathyEffective and reduced hospitalization
Late-stage HAT patientsStandard this compound vs. eflornithineHigher mortality with this compoundHigher relapse rates compared to eflornithineSupports eflornithine as safer option
Patients treated in DRC (2001-2003)Standard this compound80.5% overall success rateHigh failure rate (19.5%)Indicates need for alternative treatments

作用機序

生物活性

Melarsoprol is a trivalent organic arsenical compound that has been the cornerstone of treatment for human African trypanosomiasis (HAT), particularly for the late-stage disease caused by Trypanosoma brucei gambiense. Despite its long history of use since its introduction in 1949, this compound is associated with significant toxicity and variable efficacy, necessitating a comprehensive understanding of its biological activity.

This compound acts primarily through the active metabolite melarsen oxide. The drug is taken up by the parasite via the P2 adenosine transporter, where it subsequently interacts with trypanothione, a critical antioxidant in Trypanosoma species. This interaction inhibits trypanothione reductase (TR), disrupting the redox balance within the parasite and leading to oxidative stress and cell death . Additionally, this compound may inhibit key glycolytic enzymes, including phosphogluconate dehydrogenase and pyruvate kinase, further impairing the parasite's energy metabolism .

Pharmacokinetics

The pharmacokinetics of this compound reveal a complex profile. Studies indicate that its half-life varies significantly depending on the method of measurement: less than 1 hour via HPLC but approximately 35 hours when assessed through bioassays and atomic absorption spectroscopy . This discrepancy suggests the presence of active metabolites that may contribute to its therapeutic effects. For instance, melarsen oxide reaches peak plasma concentrations within 15 minutes post-administration, with a half-life of about 3.9 hours .

Case Studies

A notable clinical study assessed a 10-day this compound treatment schedule in patients with second-stage T.b. rhodesiense infection. The trial involved 138 patients across two centers in Tanzania and Uganda. Results indicated an 11.2% incidence of encephalopathic syndrome (ES), with a case fatality rate of 8.4%. Remarkably, 96% of patients were clinically cured 12 months post-treatment .

Another investigation focused on the risk factors associated with ES in patients treated with this compound. This study found that genetic factors, particularly variations in Human Leukocyte Antigen (HLA) alleles, may influence susceptibility to ES .

Side Effects

This compound is notorious for its severe side effects, including reactive encephalopathy, which can be fatal in up to 50% of affected individuals . Other common adverse effects include fever, headache, and gastrointestinal disturbances. The risk of these side effects necessitates careful patient monitoring during treatment.

Comparative Efficacy

In comparison to other treatments for HAT, such as eflornithine and nifurtimox, this compound remains essential for cases involving central nervous system involvement due to its ability to cross the blood-brain barrier. However, emerging therapies are being explored to address its toxicity issues and improve patient outcomes .

Summary Table: Key Findings on this compound

Parameter Details
Mechanism of Action Inhibition of trypanothione reductase; interference with glycolytic enzymes
Half-Life <1 hour (HPLC); ~35 hours (bioassay)
Efficacy Rate 96% clinical cure at 12 months post-treatment
Incidence of ES 11.2% in recent trials
Case Fatality Rate 8.4% associated with this compound treatment
Common Side Effects Fever, headache, gastrointestinal issues; risk of encephalopathy

特性

IUPAC Name

[2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]-1,3,2-dithiarsolan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15AsN6OS2/c14-10-17-11(15)19-12(18-10)16-8-3-1-7(2-4-8)13-21-6-9(5-20)22-13/h1-4,9,20H,5-6H2,(H5,14,15,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYZMTMYPZHVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(S[As](S1)C2=CC=C(C=C2)NC3=NC(=NC(=N3)N)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15AsN6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862033
Record name (2-{4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl}-1,3,2-dithiarsolan-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494-79-1
Record name Melarsoprol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=494-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Melarsoprol [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melarsoprol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12864
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2-{4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl}-1,3,2-dithiarsolan-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Melarsoprol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.086
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MELARSOPROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF3786Q2E8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Melarsoprol
Reactant of Route 2
Reactant of Route 2
Melarsoprol
Reactant of Route 3
Reactant of Route 3
Melarsoprol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Melarsoprol
Reactant of Route 5
Reactant of Route 5
Melarsoprol
Reactant of Route 6
Reactant of Route 6
Melarsoprol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。